N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
Description
N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a thiazole ring, and a carboxamide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2S/c18-10-3-1-4-11(19)15(10)9-7-12(9)20-16(22)13-8-24-17(21-13)14-5-2-6-23-14/h1,3-4,8-9,12,14H,2,5-7H2,(H,20,22)/t9-,12-,14?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSTULJBYUKDSJ-CWCJDUIQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=CS2)C(=O)NC3CC3C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C2=NC(=CS2)C(=O)N[C@@H]3C[C@H]3C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions involving diazo compounds and alkenes.
Introduction of the thiazole ring: This step often involves the condensation of α-haloketones with thiourea.
Attachment of the oxolan-2-yl group: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving cyclopropyl and thiazole groups.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit enzymes involved in metabolic processes or act as an agonist/antagonist at receptor sites.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-2-(2-chlorophenyl)cyclopropyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
- N-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
Uniqueness
N-[(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
